![molecular formula C18H18F3N7O B2530524 6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097915-62-1](/img/structure/B2530524.png)
6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one" is a complex molecule that appears to be related to a class of compounds with potential pharmacological activities. The structure suggests the presence of several heterocyclic moieties, such as pyrazole, pyrimidine, and pyridazine rings, which are often found in compounds with biological activity.
Synthesis Analysis
The synthesis of related pyridazinone derivatives has been reported in the literature. For instance, a concise route to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method could potentially be adapted to synthesize the compound by modifying the alkyl chain to include the appropriate pyrimidinyl piperidin moiety.
Molecular Structure Analysis
The molecular structure of the compound includes several rings that are known to contribute to the biological activity of molecules. The pyrazole ring is a common feature in many pharmacologically active compounds, and the pyrimidinyl group attached to the piperidine ring could be crucial for the compound's activity, possibly by interacting with biological targets through hydrogen bonding or pi-stacking interactions.
Chemical Reactions Analysis
The compound likely undergoes typical reactions associated with its functional groups. The pyridazinone core can participate in nucleophilic substitution reactions, as demonstrated by the synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives . These reactions could be used to further modify the compound or to attach additional pharmacophores to enhance its activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, related compounds exhibit properties that suggest potential as bioactive molecules. For example, the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives has shown that such compounds can have significant antiproliferative activity against human cancer cell lines . The presence of a trifluoromethyl group in the compound could also affect its lipophilicity and metabolic stability, which are important factors in drug design.
Wissenschaftliche Forschungsanwendungen
Chelation and Hydrogen Bonding for Crystal Engineering
6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine and its derivatives are designed to chelate metals and engage in hydrogen bonding, which plays a crucial role in determining the structures of the generated compounds. These compounds, including variations with pyrazin-2-yl and pyrimidin-2-yl, demonstrate the ability to react with metals like Ag(I) to yield cationic chelates. The hydrogen bonding patterns observed require significant deformation of the metal coordination geometry, underlining the compounds' potential in designing hydrogen-bonded crystals with predictable structures (A. Duong et al., 2011).
Anticancer and Anti-inflammatory Applications
A series of novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structural modifications and synthesis methods highlight the potential therapeutic applications of these compounds in treating cancer and inflammatory conditions (A. Rahmouni et al., 2016).
Cognitive Disorders Treatment
Derivatives of pyrazolopyrimidinone, specifically targeting PDE9A inhibition, have been developed and optimized for treating cognitive disorders. These compounds exhibit procognitive activity in rodent models and synaptic stabilization, indicating their utility in addressing diseases associated with impaired cGMP signaling or cognition (P. Verhoest et al., 2012).
Anticancer Agents Synthesis
The development of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents emphasizes the synthetic routes and biological studies indicating these compounds' less active nature compared to other mitotic inhibitors. This research provides insights into the synthesis of congeners aiming to enhance antitumor activity in future studies (C. Temple et al., 1987).
Innovative Synthesis Techniques
The novel synthesis of aryl tethered imidazo[4,5-b]pyrazin-2-ones through base-catalyzed ring transformation and contraction highlights a creative approach to synthesizing heterocyclic compounds. This method's outcome presents new possibilities for developing compounds with varied biological activities (R. Pratap et al., 2007).
Eigenschaften
IUPAC Name |
6-pyrazol-1-yl-2-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7O/c19-18(20,21)14-4-8-22-17(24-14)26-10-5-13(6-11-26)12-28-16(29)3-2-15(25-28)27-9-1-7-23-27/h1-4,7-9,13H,5-6,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRILBZVQGWDEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=CC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2530442.png)
![Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2530444.png)

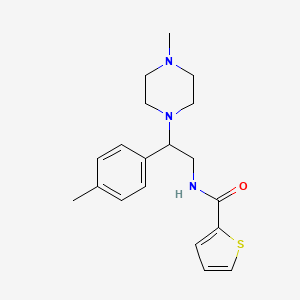

![5-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2530448.png)
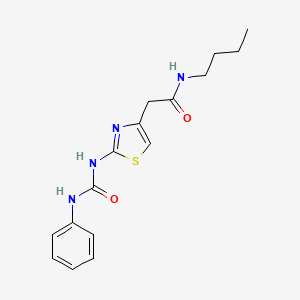
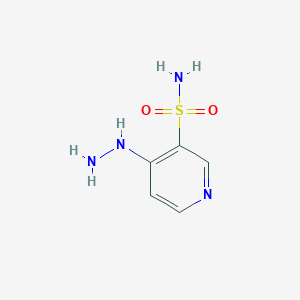
![4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline](/img/structure/B2530456.png)
![6-bromo-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2530459.png)
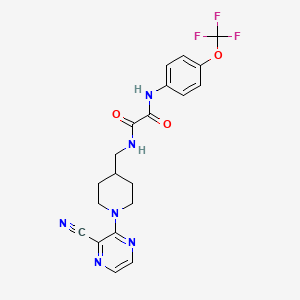
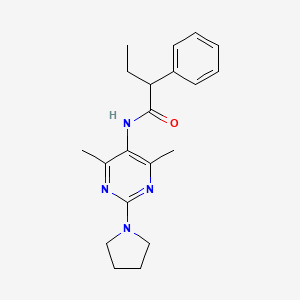
![7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2530464.png)
![3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B2530465.png)